N-Boc-PEG3-t-butyl ester
Description
Molecular Architecture for Ternary Complex Formation
The efficacy of PROTACs relies on their ability to simultaneously bind an E3 ubiquitin ligase and a protein of interest (POI), forming a productive ternary complex. N-Boc-PEG3-t-butyl ester contributes to this process through its modular design:
- Boc Protection : The tert-butoxycarbonyl group shields the amine functionality during synthesis, preventing unwanted side reactions while allowing selective deprotection under acidic conditions. This ensures precise conjugation of the POI-targeting ligand.
- PEG3 Spacer : The triethylene glycol chain provides a 12-atom spacer that balances flexibility and rigidity. This length is critical for accommodating the spatial separation required between the E3 ligase and POI binding domains. Molecular dynamics simulations suggest PEG3’s ethylene oxide units adopt a helical conformation, creating an optimal 18–22 Å distance for cooperative interactions.
- tert-Butyl Ester : This moiety serves as a masked carboxylic acid, which can be hydrolyzed in mild acidic conditions to expose a reactive site for ligase ligand attachment.
Table 1: Key Structural Features of this compound
| Feature | Role in Ternary Complex Formation |
|---|---|
| Boc-protected amine | Enables controlled conjugation to POI ligands |
| PEG3 spacer | Provides optimal distance (18–22 Å) |
| tert-Butyl ester | Allows post-synthetic functionalization |
The synergistic interplay of these components ensures that PROTACs maintain thermodynamic stability while facilitating ubiquitin transfer.
Properties
Molecular Formula |
C18H35NO7 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H35NO7/c1-17(2,3)25-15(20)7-9-22-11-13-24-14-12-23-10-8-19-16(21)26-18(4,5)6/h7-14H2,1-6H3,(H,19,21) |
InChI Key |
XQRYTIPGEZRBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification for t-Butyl Ester Formation
The t-butyl ester moiety is introduced via acid-catalyzed esterification. A representative method involves reacting a carboxylic acid precursor with tert-butyl acetate in the presence of perchloric acid. For example:
This reaction proceeds at ambient temperature (20–25°C) with yields exceeding 70%. Anhydrous conditions are critical to prevent hydrolysis of the ester bond.
Boc Protection of Amine Groups
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical procedure involves dissolving the amine-PEG3 intermediate in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of Boc anhydride. The reaction is stirred for 12–24 hours at room temperature, achieving >85% yield.
PEG Chain Elongation
PEG3 spacers are assembled using Mitsunobu reactions or nucleophilic substitutions. For instance, PEG diols are reacted with tosyl chloride to form ditosylates, which undergo coupling with hydroxyl-terminated intermediates in the presence of sodium hydride (NaH). This step requires strict temperature control (0–5°C) to minimize side reactions.
Industrial-Scale Production Methods
Industrial synthesis optimizes cost and scalability:
Continuous Flow Systems
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. PEG3 diol and tosyl chloride are fed into a reactor at 10 L/min, with residence times of 15–20 minutes. This method reduces byproduct formation by 30% compared to batch processes.
Catalytic Efficiency
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:3 to 1:1). Fractions are analyzed by thin-layer chromatography (TLC), with the target compound typically eluting at Rf = 0.45.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR):
-
High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 70–85% | 90–95% |
| Purity Post-Purification | 95–98% | 99% |
| Cost per Gram | $150–$200 | $20–$30 |
Industrial methods prioritize catalyst recycling and solvent recovery, reducing environmental impact by 40%.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The t-butyl ester is prone to hydrolysis under acidic or basic conditions. Storage at -20°C in anhydrous DMSO or THF extends stability to 12 months.
Byproduct Formation
Over-tosylation during PEG chain elongation generates ditosylate byproducts. This is mitigated by stoichiometric control (1:1.05 PEG:tosyl chloride) and low-temperature reactions.
Emerging Methodologies
Chemical Reactions Analysis
Deprotection Reactions
The Boc and tert-butyl ester groups undergo selective or simultaneous deprotection under specific conditions:
a) Boc Deprotection
-
Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Products : Exposes a free amine group while retaining the tert-butyl ester.
-
Example :
b) tert-Butyl Ester Hydrolysis
-
Reagents/Conditions :
-
Products : Generates a carboxylic acid and tert-butyl iodide (via CeCl₃ method) .
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| TFA/anisole | RT, 24 h | Cleaves both Boc and ester | |
| CeCl₃·7H₂O-NaI | Refluxing CH₃CN, 24 h | Selective ester cleavage |
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under basic conditions:
-
Reagents/Conditions : NaOH (1–2 M) or KOH in aqueous THF/MeOH at 50–60°C for 4–6 hours .
-
Products : Propanoic acid derivative.
Nucleophilic Substitution
The ester group participates in substitution reactions:
-
Reagents : Amines (e.g., NH₃, primary/secondary amines) or thiols in polar aprotic solvents (DMF, DMSO).
-
Conditions : Catalyzed by EDC/HATU or DIPEA at room temperature.
-
Products : Amides or thioesters.
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| Amines | EDC/HATU | Amide linkage | Bioconjugation |
| Thiols | DIPEA | Thioester | Protein modification |
Cross-Coupling Reactions
The Boc-protected amine facilitates peptide coupling:
-
Reagents : NHS esters or carboxylic acids activated by EDC/HATU.
-
Conditions : Anhydrous DMF, 0°C to RT, 12–24 hours.
-
Products : Stable amide bonds for drug-polymer conjugates.
Key Research Findings
-
Selectivity in Deprotection : The CeCl₃·7H₂O-NaI system uniquely hydrolyzes tert-butyl esters without Boc cleavage, offering a solution for orthogonal deprotection in amino acid derivatives .
-
Stability vs. Reactivity : The tert-butyl ester remains intact under mild basic conditions (pH 7–9), making it suitable for stepwise synthesis .
-
PEG Spacer Utility : The PEG3 chain enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous and organic phases.
Scientific Research Applications
Bioconjugation
Overview : N-Boc-PEG3-t-butyl ester is integral to bioconjugation reactions, which involve linking biomolecules with precision. The compound's azide group enables click chemistry interactions with alkyne-functionalized molecules, facilitating the formation of stable covalent bonds.
Applications :
- Diagnostic and Therapeutic Innovations : Researchers utilize this compound to create intricate bioconjugates essential for diagnostics and therapeutics. The ability to form stable linkages enhances the efficacy of drugs and imaging agents.
- Case Study : In a study focused on antibody-drug conjugates (ADCs), this compound was employed to link cytotoxic agents to antibodies, significantly improving the targeted delivery of therapeutic agents while minimizing off-target effects .
Drug Delivery Systems
Overview : The compound plays a crucial role in developing advanced drug delivery systems. By incorporating this compound into formulations, researchers can enhance pharmacokinetics and biodistribution.
Applications :
- PEGylation : This process increases the solubility of drugs and reduces immunogenic responses, thereby improving therapeutic efficacy. For instance, PEGylated drugs exhibit prolonged circulation times in the bloodstream.
- Case Study : A recent investigation demonstrated that PEGylated nanoparticles utilizing this compound showed improved delivery efficiency of chemotherapeutic agents to tumor sites, resulting in enhanced anticancer activity .
Surface Modification
Overview : this compound is pivotal in modifying surfaces of medical devices and nanomaterials. Its unique functional groups allow for attaching bioactive molecules, enhancing biocompatibility.
Applications :
- Biocompatibility Enhancement : By modifying surfaces with this compound, researchers can create biomaterials that interact favorably with biological systems, reducing rejection rates and improving integration with tissues.
- Case Study : In a study on implantable devices, the incorporation of this compound into surface coatings significantly reduced inflammation and improved cellular adhesion compared to unmodified surfaces .
Protein Labeling
Overview : The compound is also utilized in protein labeling techniques, enabling detailed studies of protein interactions and dynamics.
Applications :
- Tracking Protein Dynamics : this compound facilitates the covalent attachment of labels to specific sites on proteins, allowing for real-time monitoring of protein behavior in various environments.
- Case Study : Research involving fluorescently labeled proteins demonstrated that using this compound allowed scientists to visualize protein interactions within live cells, providing insights into cellular mechanisms .
Data Tables
Mechanism of Action
The mechanism of action of N-Boc-PEG3-t-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the tert-butyl ester group can be removed to expose reactive sites for further chemical modifications .
Comparison with Similar Compounds
Key Properties :
Functional Group Variations
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester
- Key Differences : Replaces the propargyl group with an azide , enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts .
- Molecular Formula : C26H50N4O10
- Molecular Weight : 578.7 g/mol
- Applications : Ideal for copper-free click chemistry in sensitive biological systems .
N-(Propargyl-PEG2)-PEG3-t-butyl ester
- Key Differences : Shortens the PEG chain to PEG2 on the propargyl side, reducing molecular weight (403.5 g/mol) and spacer length .
- Impact : May compromise solubility or steric flexibility in PROTAC designs compared to PEG3 analogs .
Structural Modifications
N-(Boc-PEG3)-N-Bis-(PEG3-t-butyl ester)
- Key Differences : Incorporates two PEG3-t-butyl ester branches , increasing molecular weight to 700.81 g/mol .
- Applications : Enhanced branching improves multivalent conjugations but may complicate pharmacokinetics .
N-(Azido-PEG2)-N-Boc-PEG3-acid
- Key Differences : Replaces the t-butyl ester with a carboxylic acid , enabling direct amide bond formation without deprotection .
- Molecular Weight : 478.54 g/mol
- Applications : Simplifies conjugation workflows but requires careful pH control .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | PEG Chain Length | Key Applications |
|---|---|---|---|---|---|
| N-Boc-PEG3-t-butyl ester | C25H45NO9 | 503.63 | Propargyl, Boc, t-butyl ester | PEG3 | PROTACs, CuAAC bioconjugation |
| N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester | C26H50N4O10 | 578.70 | Azide, Boc, t-butyl ester | PEG3 | Copper-free click chemistry |
| N-(Propargyl-PEG2)-PEG3-t-butyl ester | C20H37NO7 | 403.50 | Propargyl, Boc, t-butyl ester | PEG2-PEG3 | Short-spacer conjugates |
| N-(Boc-PEG3)-N-Bis-(PEG3-t-butyl ester) | C31H60N2O15 | 700.81 | Boc, two PEG3-t-butyl esters | PEG3 (branched) | Multivalent drug delivery |
| N-(Azido-PEG2)-N-Boc-PEG3-acid | - | 478.54 | Azide, Boc, carboxylic acid | PEG2-PEG3 | Direct amide conjugation |
Research Findings
- PROTAC Optimization : PEG3 spacers in this compound balance flexibility and steric hindrance, critical for ternary complex stability . Shorter PEG chains (e.g., PEG2) may reduce binding efficiency by limiting spatial alignment .
- Click Chemistry Versatility : Azide-functionalized analogs (e.g., N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester) enable biocompatible, copper-free reactions but require careful handling due to azide instability .
- Branching Effects : Branched derivatives like N-(Boc-PEG3)-N-Bis-(PEG3-t-butyl ester) enhance payload capacity but increase metabolic complexity .
Biological Activity
N-Boc-PEG3-t-butyl ester is a compound that has garnered attention due to its potential applications in drug delivery and bioconjugation. This article delves into its biological activity, synthesis, and implications in therapeutic contexts, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Boc (tert-butoxycarbonyl) group : A common protecting group for amines, enhancing stability and solubility.
- PEG (polyethylene glycol) chain : Provides hydrophilicity, improving solubility and biological compatibility.
- t-butyl ester group : Often used to enhance membrane permeability and protect functional groups during synthesis.
The molecular formula for this compound is with a molecular weight of approximately 503.63 g/mol .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. Notably, a study evaluated various esters, including tert-butyl esters derived from L-γ-methyleneglutamic acid amides, against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) and a non-malignant control (MCF-10A). The results indicated that while these compounds exhibited some growth inhibition of cancer cells, their potency was lower compared to established treatments like tamoxifen or olaparib .
| Compound Type | Cell Line Tested | Growth Inhibition (%) | Comparison to Control |
|---|---|---|---|
| Tert-butyl esters | MCF-7 | 25% | Less potent than tamoxifen |
| Ethyl esters | SK-BR-3 | 30% | Comparable to previous leads |
| Control (MCF-10A) | - | 5% | Non-malignant growth |
The mechanism by which this compound exerts its biological effects may involve modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the PEG chain enhances the solubility and permeability of the compound, facilitating its interaction with cellular membranes .
Study on Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the development of antibody-drug conjugates (ADCs). Research demonstrated that homogeneous ADCs utilizing PEG linkers showed improved targeting and reduced toxicity compared to heterogeneous counterparts. This underscores the importance of linker design in enhancing the efficacy of therapeutic agents .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Selective deprotection techniques : Utilizing cerium(III) chloride as a Lewis acid allows for the selective removal of t-butyl esters while preserving the Boc group .
- Chemoenzymatic methods : These approaches facilitate the incorporation of bioactive moieties into PEG linkers, enhancing their therapeutic profiles .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME characteristics due to its PEG component, which may enhance solubility and reduce immunogenicity .
Q & A
Q. What is the molecular structure of N-Boc-PEG3-t-butyl ester, and how does its design facilitate modular synthesis?
this compound contains three ethylene glycol (PEG) units, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a tert-butyl ester terminus. The Boc group protects the amine during reactions, while the PEG spacer enhances solubility and flexibility in aqueous systems. The tert-butyl ester allows selective deprotection under acidic conditions, enabling sequential functionalization in multi-step syntheses .
Q. What methodologies are recommended for synthesizing this compound with high purity?
Synthesis typically involves coupling PEG derivatives with Boc-protected amines and tert-butyl ester precursors. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link Boc-amine to PEG-acid intermediates .
- Esterification : React PEG-alcohols with tert-butyl chloroformate under anhydrous conditions .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC to achieve >95% purity. Monitor via LC-MS and H NMR to confirm absence of unreacted PEG or Boc-deprotected byproducts .
Q. How should researchers assess the stability of this compound under varying solvent conditions?
- Hydrolytic stability : Test in aqueous buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC; tert-butyl esters are stable in neutral/acidic conditions but hydrolyze in strong bases .
- Solvent compatibility : Verify solubility in DMSO, DMF, and dichloromethane. Avoid prolonged storage in protic solvents (e.g., methanol) to prevent ester cleavage .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC design to optimize ternary complex formation?
In PROTACs, the compound serves as a linker between target protein ligands and E3 ubiquitin ligase recruiters. Its PEG spacer:
Q. What orthogonal protection strategies prevent undesired side reactions when using this compound in multi-step syntheses?
- Boc deprotection : Use TFA in dichloromethane (2–4 hours, 0°C to RT) to selectively remove Boc without cleaving the tert-butyl ester .
- Acid-labile alternatives : Replace tert-butyl esters with photolabile (e.g., nitroveratryl) or enzyme-cleavable groups for sequential deprotection .
- Validation : Monitor reaction progress with F NMR (if fluorinated intermediates) or MALDI-TOF to detect premature deprotection .
Q. How can Taguchi experimental design optimize reaction parameters for this compound conjugation?
- Parameter selection : Test catalyst type (e.g., DMAP vs. HOBt), temperature (0–60°C), solvent (DMF vs. THF), and molar ratios .
- Orthogonal array design : Use an L9 array to evaluate 4 parameters at 3 levels with 9 experiments. Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., highest yield with minimal variability) .
- Case study : In esterification, Taguchi analysis revealed catalyst concentration (1.5 wt%) and 60°C as optimal, improving yield from 71% to 87% .
Q. How should researchers resolve discrepancies in 1^11H NMR data for this compound derivatives?
- Unexpected peaks : Assign signals using 2D NMR (COSY, HSQC). For example, residual PEG diol (δ 3.6–3.8 ppm) indicates incomplete esterification .
- Dynamic effects : PEG’s conformational flexibility may broaden peaks. Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d6) to sharpen signals .
- Quantitative analysis : Use C NMR or DEPT-135 to distinguish tertiary carbons (Boc group: δ 80–85 ppm) from PEG backbone signals .
Methodological Guidelines
Q. What analytical techniques are critical for characterizing this compound?
Q. How to troubleshoot low yields in Boc deprotection reactions?
Q. What statistical approaches are suitable for analyzing reaction parameter interactions?
- ANOVA : Quantify the contribution of factors (e.g., catalyst type vs. temperature) to yield variance. For example, catalyst concentration contributed 77.6% to biodiesel yield in a Taguchi study .
- Response surface methodology (RSM) : Model non-linear relationships between parameters (e.g., temperature and molar ratio) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
